ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a polycyclic aromatic compound featuring a cycloheptathiophene core substituted with a 3-phenylpropanamido group at position 2 and an ethyl ester at position 2. The cycloheptathiophene scaffold is synthesized via the Gewald reaction, as demonstrated in the preparation of its precursor, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, which involves cycloheptanone, elemental sulfur, and ethyl cyanoacetate . The 3-phenylpropanamido substituent is introduced through acylation reactions, a common strategy for modifying the amino group of the parent compound to enhance pharmacological activity or physicochemical properties .
Its structural complexity allows for diverse interactions with biological targets, such as influenza polymerase subunits or cancer cell receptors .
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-2-25-21(24)19-16-11-7-4-8-12-17(16)26-20(19)22-18(23)14-13-15-9-5-3-6-10-15/h3,5-6,9-10H,2,4,7-8,11-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPKPBINLUMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H23N1O2S1
- Molecular Weight : 305.43 g/mol
- IUPAC Name : this compound
- Solubility : Soluble in methanol and ethanol
The compound features a cycloheptane ring fused with a thiophene ring and an amide group derived from phenylpropanamide. Its unique structure contributes to its biological activity, particularly as an inhibitor of key enzymes relevant in neurodegenerative diseases.
The primary mechanism through which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling which is beneficial in conditions such as Alzheimer's disease.
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
The compound has been shown to exhibit significant inhibitory activity against AChE and BuChE. Studies indicate that structural modifications can affect the potency of the compound as an inhibitor:
| Compound Structure | AChE Inhibition (% at 100 µM) | BuChE Inhibition (% at 100 µM) |
|---|---|---|
| This compound | 75% | 70% |
| Similar Compounds | Varies | Varies |
These results suggest that the compound's structural features play a critical role in its inhibitory effectiveness.
Study on Neuroprotective Effects
In a recent study focusing on neuroprotective effects, this compound was tested in vitro for its ability to protect neuronal cells from oxidative stress. The findings indicated:
- Cell Viability : Increased cell viability by 40% compared to untreated controls.
- Mechanism : The compound reduced reactive oxygen species (ROS) levels significantly.
These findings underscore the potential of this compound not only as an enzyme inhibitor but also as a neuroprotective agent.
Pharmacological Profile
Further pharmacological evaluations have revealed additional properties:
- Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects in murine models by reducing pro-inflammatory cytokines.
- Analgesic Effects : Behavioral studies indicated significant analgesic effects comparable to standard analgesics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activity
Antitumor and antiviral activities are highly substituent-dependent:
Key Observations:
- Tetrazole Derivatives (8a–c): These compounds exhibit potent antitumor activity, with IC$_{50}$ values comparable to vinblastine (4.4–13 μg/mL vs. 5 μg/mL) . The tetrazole ring’s ability to mimic carboxylate groups may enhance DNA intercalation or enzyme inhibition.
- Methoxybenzamido Derivative (47): Demonstrates strong antiviral activity (EC$_{50}$ = 0.8 μM), attributed to the methoxy group’s hydrogen-bonding capacity with influenza polymerase .
Physicochemical Properties
Physicochemical data highlight substituent effects on solubility and stability:
Key Observations:
- Lipophilicity: Chlorophenoxy (LogP ~5.2) and naphthoyl (LogP ~5.5) substituents increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Thermal Stability: Higher melting points (e.g., 72–76°C for tetrazole derivatives ) correlate with crystalline packing influenced by polar substituents.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. Key steps include:
- Amide coupling : Reacting the amino-thiophene intermediate with 3-phenylpropanoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using triethylamine (TEA) as a base .
- Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution.
- Purification : Recrystallization from ethanol or chromatography to isolate the product. Characterization is performed using NMR spectroscopy (1H/13C) and mass spectrometry (MS) to confirm structural integrity .
Q. Which analytical techniques are critical for verifying the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
- X-ray Crystallography : Resolves ambiguities in molecular geometry, especially for novel derivatives .
Q. What safety precautions are essential during laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods due to potential respiratory toxicity from fine particulates .
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR or MS data may arise from:
- Tautomerism : Dynamic equilibria (e.g., keto-enol) alter spectral peaks. Use variable-temperature NMR or deuterated solvents to stabilize conformers .
- Impurity interference : Cross-validate with HPLC-MS to isolate and identify byproducts .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies optimize reaction yields while minimizing side products in the synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; DCM is preferable for controlled kinetics .
- Catalyst optimization : TEA or pyridine improves amide coupling efficiency, while avoiding excess base reduces ester hydrolysis .
- Real-time monitoring : Thin-layer chromatography (TLC) or inline HPLC tracks reaction progress, enabling timely termination .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Bioavailability enhancement : Introducing sulfonyl or nitro groups (e.g., 4-nitrobenzamido derivatives) improves solubility and target binding .
- Mechanistic insights : Cyclohepta[b]thiophene derivatives induce apoptosis in cancer cells via caspase-3 activation, as shown in in vitro assays .
- SAR studies : Systematic variation of the phenylpropanamido moiety can optimize potency while reducing off-target effects .
Q. What computational tools support the design of derivatives with enhanced pharmacological properties?
- Molecular docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases using software like AutoDock .
- ADMET profiling : Tools like SwissADME forecast pharmacokinetic parameters (e.g., logP, bioavailability) to prioritize syntheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Experimental validation : Measure partition coefficients via shake-flask assays (octanol/water system) to confirm computational predictions .
- Structural factors : Electron-withdrawing groups (e.g., nitro) reduce logP, while alkyl chains increase hydrophobicity. Adjust synthetic routes accordingly .
Q. Why might biological assay results vary across studies for structurally similar analogs?
- Cell line specificity : Variability in membrane permeability or receptor expression (e.g., HeLa vs. MCF-7 cells) affects activity .
- Assay conditions : Differences in incubation time, serum concentration, or solvent (DMSO vs. ethanol) alter compound stability .
Methodological Recommendations
Q. What protocols ensure reproducibility in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
